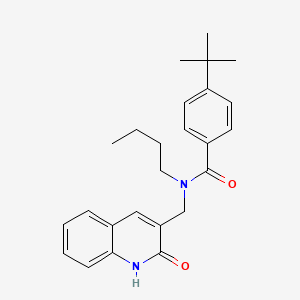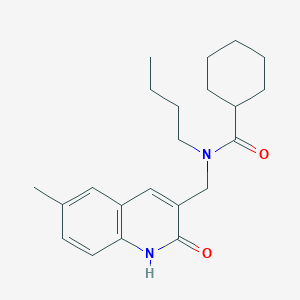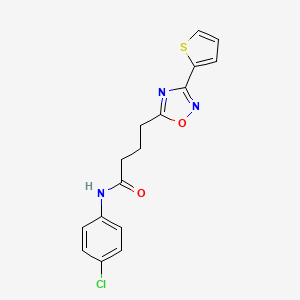
N-(3-methoxypropyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, commonly known as MPS, is a synthetic compound that belongs to the class of sulfonamide derivatives. MPS has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of MPS is not fully understood. However, it has been suggested that MPS exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
MPS has been shown to modulate various biochemical and physiological processes in preclinical studies. MPS has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPS has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
实验室实验的优点和局限性
MPS has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. MPS is also relatively stable and can be easily synthesized in large quantities. However, MPS has some limitations as well. Its solubility in water is relatively low, which can limit its use in certain experiments. In addition, MPS has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
未来方向
There are several future directions for the research on MPS. One potential application of MPS is in the treatment of cancer. Preclinical studies have shown that MPS exhibits anti-tumor effects in various cancer cell lines. Further studies are needed to determine the potential of MPS as a cancer therapeutic agent. Another potential application of MPS is in the treatment of neurodegenerative diseases. MPS has been shown to exhibit neuroprotective effects in preclinical studies, suggesting its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of MPS in these diseases. Finally, MPS may also have potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of MPS in inflammation and its potential as a therapeutic agent.
合成方法
The synthesis of MPS involves the reaction of 4-aminophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-phenylsulfamoyl)phenol. This intermediate is then reacted with 3-methoxypropylamine and chloroacetyl chloride to obtain the final product, MPS.
科学研究应用
MPS has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. MPS has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-13-5-12-19-18(21)14-25-16-8-10-17(11-9-16)26(22,23)20-15-6-3-2-4-7-15/h2-4,6-11,20H,5,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHYGNUMNBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
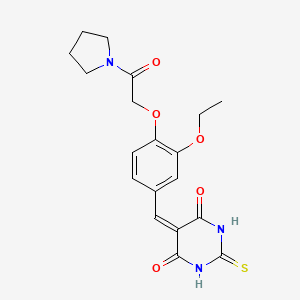
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)





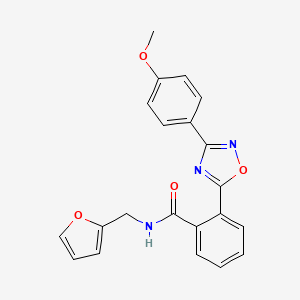
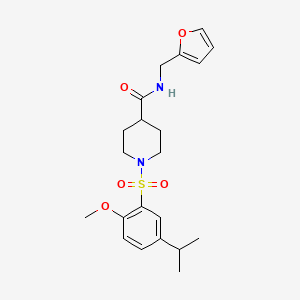
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
